Iosulamide meglumine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iosulamide meglumine involves the iodination of a suitable precursor, followed by the formation of a meglumine salt. The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the correct iodination and salt formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the precursor compounds are mixed under controlled conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
Iosulamide meglumine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated derivatives, while reduction may yield deiodinated compounds .
Scientific Research Applications
Iosulamide meglumine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in imaging techniques to study biological tissues and organs.
Medicine: Widely used in diagnostic imaging to visualize internal structures.
Industry: Utilized in the production of other iodinated compounds and contrast agents
Mechanism of Action
The mechanism of action of iosulamide meglumine involves its ability to enhance the contrast of x-ray images by increasing the density of the target tissues. This is achieved through the high atomic number of iodine, which absorbs x-rays more effectively than surrounding tissues. The meglumine component improves the solubility and bioavailability of the compound, allowing for better distribution and imaging results .
Comparison with Similar Compounds
Similar Compounds
Comparison
Iosulamide meglumine is unique in its specific application for biliary and gallbladder imaging, whereas other similar compounds may be used for different imaging purposes. Its combination with meglumine enhances its solubility and bioavailability, making it more effective in certain diagnostic procedures .
Properties
CAS No. |
63534-64-5 |
---|---|
Molecular Formula |
C35H45I6N5O15S |
Molecular Weight |
1569.2 g/mol |
IUPAC Name |
3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C28H28I6N4O10S.C7H17NO5/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
IRYYCWRQWAKJMU-WZTVWXICSA-N |
Isomeric SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
iosulamide meglumine |
Origin of Product |
United States |
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